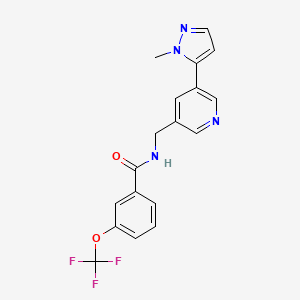

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c1-25-16(5-6-24-25)14-7-12(9-22-11-14)10-23-17(26)13-3-2-4-15(8-13)27-18(19,20)21/h2-9,11H,10H2,1H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWGULYWAXZNRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, identified by its CAS number 2309340-77-8, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : C17H15F3N4O3

- Molecular Weight : 412.4 g/mol

- Key Functional Groups :

- Pyrazole moiety

- Pyridine ring

- Trifluoromethoxy group

- Benzamide structure

The presence of these functional groups suggests a diverse range of biological interactions, particularly in the context of cancer therapeutics and anti-inflammatory activity.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 2309340-77-8 |

| Molecular Weight | 412.4 g/mol |

| Molecular Formula | C17H15F3N4O3 |

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance, compounds containing pyrazole rings have shown significant cytotoxicity against various cancer cell lines:

- MCF7 (Breast Cancer) : Compounds exhibited GI50 values ranging from 3.79 µM to 12.50 µM, indicating potent growth inhibition.

- A549 (Lung Cancer) : Certain derivatives demonstrated IC50 values as low as 0.39 µM, showcasing strong antiproliferative effects .

The mechanisms through which these compounds exert their anticancer effects often involve:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, disrupting key signaling pathways essential for cancer cell survival.

- Induction of Apoptosis : These compounds frequently trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA, affecting replication and transcription processes.

Anti-inflammatory Activity

Beyond anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory effects. The trifluoromethoxy group is particularly noted for enhancing anti-inflammatory activity by modulating inflammatory pathways .

Study 1: Pyrazole Derivatives Against Cancer Cell Lines

In a comprehensive study on pyrazole derivatives, researchers evaluated the cytotoxic effects of various compounds against different cancer cell lines:

| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 0.39 | Kinase inhibition |

| Compound C | HepG2 | 0.07 | DNA binding |

This study underscores the potential of this compound as a lead compound for further development in cancer therapy .

Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis revealed that modifications to the pyrazole and trifluoromethoxy groups significantly influence the biological activity of related compounds:

| Modification | Effect on Activity |

|---|---|

| Increased Fluorination | Enhanced potency against A549 cells |

| Altered Pyrazole Ring | Varied apoptotic response |

These findings emphasize the importance of structural modifications in optimizing the biological activity of pyrazole-based compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, and how can intermediates be characterized?

- Methodology : Multi-step synthesis typically involves coupling pyridine and pyrazole moieties via reductive amination or nucleophilic substitution. For example, pyrazole derivatives (e.g., 1-methyl-1H-pyrazol-5-yl) are synthesized via cyclocondensation of hydrazines with β-ketoesters, followed by methylation . The trifluoromethoxy benzamide group can be introduced via amide coupling using carbodiimide reagents (e.g., DCC or EDCI) .

- Characterization : Intermediates are validated via /-NMR, HPLC for purity (>95%), and mass spectrometry (HRMS) to confirm molecular weights. X-ray crystallography (e.g., SHELX programs) may resolve structural ambiguities .

Q. How can researchers verify the structural integrity of the trifluoromethoxy group in this compound?

- Analytical Approach : -NMR is critical for confirming the presence and position of the trifluoromethoxy group. Compare chemical shifts with reference compounds (e.g., 3-(trifluoromethoxy)benzamide derivatives in ). IR spectroscopy can detect C-F stretching vibrations (~1100–1250 cm) .

Advanced Research Questions

Q. What strategies address low yields in the final amide coupling step during synthesis?

- Optimization : Screen coupling reagents (e.g., HATU vs. EDCI), solvents (DMF vs. THF), and bases (DIPEA vs. TEA). Pre-activation of the carboxylic acid (e.g., 3-(trifluoromethoxy)benzoic acid) with ClCOEt improves reactivity . Monitor reaction progress via TLC or LC-MS to identify side products (e.g., unreacted intermediates) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyrazole-pyridine core’s role in bioactivity?

- SAR Framework : Synthesize analogs with variations in the pyrazole (e.g., 3,5-dimethylpyrazole) or pyridine (e.g., 4-fluoropyridine) substituents. Compare binding affinities using assays (e.g., enzyme inhibition, receptor binding) and correlate with computational docking studies (e.g., AutoDock Vina) .

- Data Analysis : Use statistical models (e.g., QSAR) to identify key substituents influencing activity. For example, highlights pyrazole modifications impacting ligand-receptor interactions in cannabinoid analogs .

Q. What methods resolve contradictions in biological assay data for this compound?

- Troubleshooting : Validate assay conditions (e.g., buffer pH, temperature) and confirm compound stability via LC-MS. Replicate experiments with independent synthetic batches to exclude batch variability. Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling predict metabolic stability of the trifluoromethoxy group?

- In Silico Tools : Use software like Schrödinger’s QikProp to calculate logP and metabolic liability. Molecular dynamics simulations assess susceptibility to oxidative metabolism (e.g., cytochrome P450 interactions). Compare with experimental microsomal stability data .

Specialized Methodological Considerations

Q. What crystallographic techniques are suitable for resolving polymorphism in this compound?

- Crystallography : Employ SHELXL for refinement of single-crystal X-ray data. High-resolution synchrotron radiation (<1 Å) resolves subtle conformational differences. For polymorph screening, use solvent-drop grinding or temperature-gradient crystallization .

Q. How to handle hygroscopicity or decomposition during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.